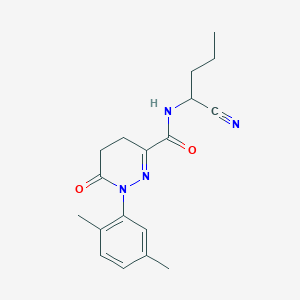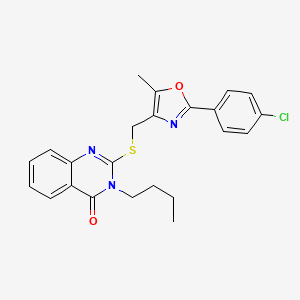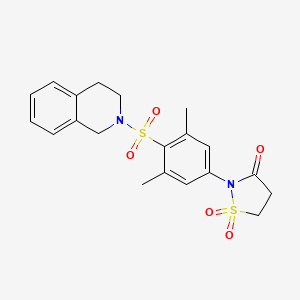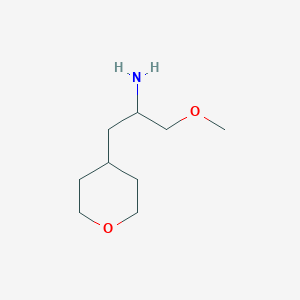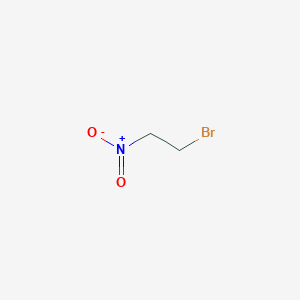
1-Bromo-2-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-nitroethane is an organic compound with the molecular formula C2H4BrNO2 It is a member of the nitroalkane family, characterized by the presence of both a bromine atom and a nitro group attached to an ethane backbone
Mechanism of Action
In nature, nitro compounds are produced by many groups of organisms, including bacteria, fungi, insects, and plants, as a defense mechanism . Some organisms express enzymes such as nitroalkane oxidases and nitronate monooxygenases, which are involved in the catabolism of nitroalkanes . These enzymes can convert nitro compounds into less toxic forms, thereby detoxifying them .
Biochemical Analysis
Biochemical Properties
For instance, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism . These enzymes are involved in defense mechanisms in different organisms and have applications in organic synthesis, biocatalysts, and bioremediation .
Cellular Effects
Nitroalkanes are known to be hazardous due to their toxicity and carcinogenic activity . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Bromo-2-nitroethane is not well-understood. Nitro compounds, like the nitro group in this compound, are a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
Nitroalkanes are known to be metabolized by enzymes such as nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) .
Preparation Methods
1-Bromo-2-nitroethane can be synthesized through several methods:
Chemical Reactions Analysis
1-Bromo-2-nitroethane undergoes various chemical reactions, including:
Scientific Research Applications
1-Bromo-2-nitroethane has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive nitro group.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
1-Bromo-2-nitroethane can be compared with other nitroalkanes and bromoalkanes:
Nitroethane: Unlike this compound, nitroethane lacks a bromine atom and is less reactive towards nucleophiles.
1-Bromoethane: This compound lacks the nitro group and is primarily used in nucleophilic substitution reactions.
2-Bromo-2-nitropropane: This compound has a similar structure but with an additional methyl group, making it more sterically hindered and less reactive.
Properties
IUPAC Name |
1-bromo-2-nitroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRJYFQJICTJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)
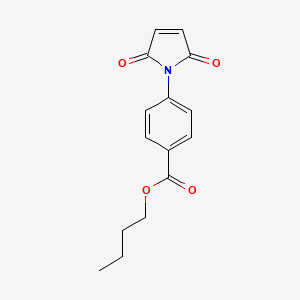
![Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride](/img/structure/B2973336.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetonitrile](/img/structure/B2973337.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2973341.png)
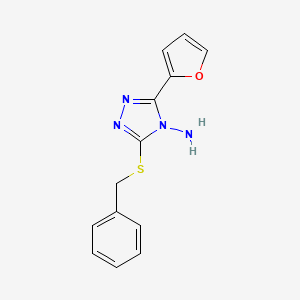
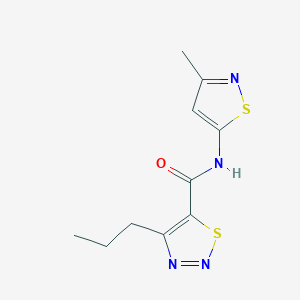
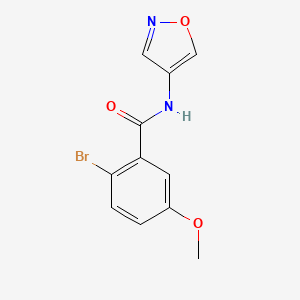
![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2973346.png)
